

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexyl Benzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Cyclohexyl benzoate**, a key organic compound with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Cyclohexyl benzoate** is critically supported by data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These analyses confirm the presence of the cyclohexyl and benzoate moieties and provide detailed insights into the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in **Cyclohexyl benzoate**. The spectrum is characterized by signals from the aromatic protons of the benzoate group and the aliphatic protons of the cyclohexyl ring.



Assignment	Chemical Shift (δ) in ppm	Multiplicity
Aromatic Protons (ortho)	~8.06	Multiplet
Aromatic Proton (para)	~7.51	Multiplet
Aromatic Protons (meta)	~7.41	Multiplet
O-CH (Cyclohexyl)	~5.03	Multiplet
Cyclohexyl Protons	1.34 - 1.93	Multiplet

Data sourced from a 400 MHz spectrum in CDCl₃[1].

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclohexyl ring.

Assignment	Predicted Chemical Shift (δ) in ppm
Carbonyl (C=O)	~166
Aromatic C (quaternary)	~130
Aromatic C-H (para)	~133
Aromatic C-H (ortho)	~129
Aromatic C-H (meta)	~128
O-CH (Cyclohexyl)	~73
Cyclohexyl CH ₂	23 - 32

Note: These are predicted values based on typical chemical shifts for benzoate and cyclohexyl groups[2][3][4].

The IR spectrum of **Cyclohexyl benzoate** displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3060	Aromatic C-H stretch	Medium
2935, 2860	Aliphatic C-H stretch (Cyclohexyl)	Strong
~1715	C=O stretch (Ester)	Strong
~1600, 1450	C=C stretch (Aromatic ring)	Medium
~1270, 1110	C-O stretch (Ester)	Strong

Note: These are characteristic absorption frequencies for the functional groups present in **Cyclohexyl benzoate**[5][6][7][8].

Mass spectrometry of **Cyclohexyl benzoate** provides information about its molecular weight and fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z 204.

m/z	Relative Intensity (%)	Proposed Fragment Ion
204	Present	[C13H16O2]+ (Molecular Ion)
123	87.9	[C ₇ H ₅ O ₂] ⁺ (Benzoyl cation + H)
105	100.0	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
82	25.7	[C ₆ H ₁₀] ⁺ (Cyclohexene radical cation)
77	36.6	[C ₆ H ₅] ⁺ (Phenyl cation)
55	10.0	[C ₄ H ₇] ⁺
41	8.2	[C ₃ H ₅]+

Data obtained from an electron ionization (EI) mass spectrum[1].

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

- Weigh approximately 5-10 mg of Cyclohexyl benzoate.
- Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube[9].

Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.



• Integrate the signals in the ¹H NMR spectrum.

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common technique for liquid samples.

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a single drop of liquid Cyclohexyl benzoate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface[10].

Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Measurement Mode: Attenuated Total Reflectance.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Data Acquisition and Processing:

- Collect a background spectrum of the clean, empty ATR crystal.
- Place the sample on the crystal and collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

This protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.



Sample Preparation:

• Prepare a dilute solution of **Cyclohexyl benzoate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

- System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - o Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 40-400.

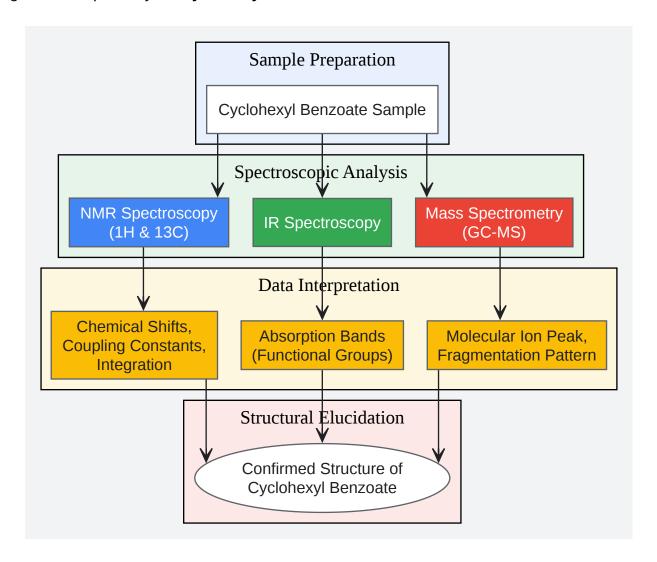
Data Acquisition and Analysis:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The separated components eluting from the GC column are introduced into the MS for ionization and analysis.
- The resulting mass spectrum is compared to spectral libraries for identification, and the fragmentation pattern is analyzed to confirm the structure[11][12].



Visualizations

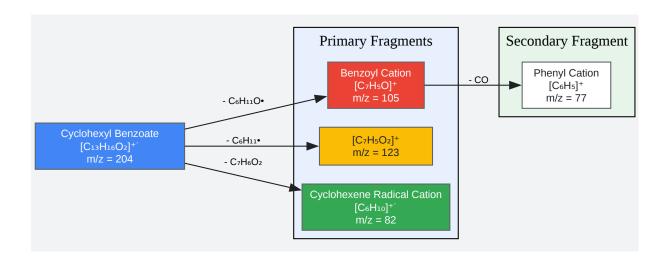
The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for **Cyclohexyl benzoate**.



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Caption: Workflow for the spectroscopic analysis of **Cyclohexyl benzoate**.





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Caption: Proposed fragmentation pathway of **Cyclohexyl benzoate** in EI-MS.

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